methyl N-(4-azidobutan-2-yl)carbamate
Description
Methyl N-(4-azidobutan-2-yl)carbamate is a carbamate derivative characterized by a central butane backbone substituted with an azide (-N₃) group at the C4 position and a methyl carbamate moiety (-NH(C=O)OCH₃) at the C2 position. This compound is of significant interest in organic synthesis and bioconjugation due to the reactivity of the azide group, which enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) . Carbamates, in general, are widely employed as protective groups for amines and as intermediates in pharmaceutical synthesis.
Properties
CAS No. |
177489-84-8 |
|---|---|
Molecular Formula |
C6H12N4O2 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
methyl N-(4-azidobutan-2-yl)carbamate |
InChI |
InChI=1S/C6H12N4O2/c1-5(3-4-8-10-7)9-6(11)12-2/h5H,3-4H2,1-2H3,(H,9,11) |
InChI Key |
VHKLFASSHRZIPS-UHFFFAOYSA-N |
SMILES |
CC(CCN=[N+]=[N-])NC(=O)OC |
Canonical SMILES |
CC(CCN=[N+]=[N-])NC(=O)OC |
Synonyms |
Carbamic acid, (3-azido-1-methylpropyl)-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Azide vs. Hydroxyl : The azide group in this compound confers high reactivity for click chemistry, unlike the hydroxyl groups in cyclopentyl derivatives, which are more suited for hydrogen bonding or further oxidation .
- Backbone Flexibility : The linear butane chain in the target compound enhances conformational flexibility compared to rigid cyclopentane-based analogues.
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